molecular formula C16H23NO4 B3042218 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate CAS No. 53588-99-1

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

Cat. No. B3042218
CAS RN: 53588-99-1
M. Wt: 293.36 g/mol
InChI Key: XICJPCJVGUIDED-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) protected amino acids . The Boc group can be removed using trifluoroacetic acid (TFA), usually in large excess .


Chemical Reactions Analysis

The Boc group in similar compounds can be removed using TFA, which is a common reaction in peptide synthesis . Other reactions would depend on the specific structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, Ethyl 2-[(tert-butoxycarbonyl)amino]acetate has a molecular weight of 203.24 g/mol and a XLogP3-AA value of 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is used in the enantioselective synthesis of amino acid derivatives, such as (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, which is achieved through a process starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).
  • This compound also facilitates the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for the synthesis of edeine analogs (Czajgucki et al., 2003).

Nanotechnology and Drug Delivery

  • In the field of nanotechnology, this compound is incorporated in the design of pH- and redox-responsive nanoparticle systems for enhanced drug delivery. This involves the synthesis of a copolymer library using this compound for the controlled delivery of hydrophobic drugs (Yildirim et al., 2016).

Biochemistry and Enzymatic Studies

  • The compound is used in biochemical research, particularly in enzymatic studies. For instance, it is involved in the N-acylation of β-amino esters and the hydrolysis of β-amido esters, showcasing the chemoselectivity of certain enzymes like Candida antarctica Lipase A (Mäenpää et al., 2016).

Organic Chemistry and Synthesis

  • This compound is significant in organic chemistry for the synthesis of various organic compounds. For example, it's used in synthesizing BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications (Shafi et al., 2021).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound are synthesized and evaluated for potential anticancer properties. Certain derivatives have shown interesting cytotoxicity in ovarian and oral cancers, suggesting its utility in designing new anticancer agents (Kumar et al., 2009).

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJPCJVGUIDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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